molecular formula C18H36O8 B14345201 Acetic acid;2,2-bis(hydroxymethyl)decyl acetate CAS No. 92053-38-8

Acetic acid;2,2-bis(hydroxymethyl)decyl acetate

Cat. No.: B14345201
CAS No.: 92053-38-8
M. Wt: 380.5 g/mol
InChI Key: UJYVAXIXMUEKON-UHFFFAOYSA-N
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Description

Acetic acid;2,2-bis(hydroxymethyl)decyl acetate is an organic compound that belongs to the ester family. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular compound is known for its unique structure, which includes a decyl chain and two hydroxymethyl groups attached to the central carbon atom. It is commonly used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,2-bis(hydroxymethyl)decyl acetate typically involves the esterification reaction between acetic acid and 2,2-bis(hydroxymethyl)decanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general reaction can be represented as follows:

CH3COOH+C12H26O3C14H28O4+H2O\text{CH}_3\text{COOH} + \text{C}_{12}\text{H}_{26}\text{O}_3 \rightarrow \text{C}_{14}\text{H}_{28}\text{O}_4 + \text{H}_2\text{O} CH3​COOH+C12​H26​O3​→C14​H28​O4​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are carried out in reactors where the reactants are mixed and heated under controlled conditions to ensure complete conversion. The product is then purified through distillation or other separation techniques to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,2-bis(hydroxymethyl)decyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into acetic acid and 2,2-bis(hydroxymethyl)decanol in the presence of water and an acid or base catalyst.

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Acetic acid and 2,2-bis(hydroxymethyl)decanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid;2,2-bis(hydroxymethyl)decyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.

    Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of acetic acid;2,2-bis(hydroxymethyl)decyl acetate involves its interaction with specific molecular targets. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing acetic acid and 2,2-bis(hydroxymethyl)decanol. This reaction is crucial for the metabolism and detoxification of ester-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    Decyl acetate: Similar in structure but lacks the hydroxymethyl groups.

    Ethyl acetate: A simpler ester with a shorter alkyl chain.

    Butyl acetate: Another ester with a different alkyl chain length.

Uniqueness

Acetic acid;2,2-bis(hydroxymethyl)decyl acetate is unique due to the presence of two hydroxymethyl groups, which impart distinct chemical properties and reactivity compared to other esters. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

92053-38-8

Molecular Formula

C18H36O8

Molecular Weight

380.5 g/mol

IUPAC Name

acetic acid;2,2-bis(hydroxymethyl)decyl acetate

InChI

InChI=1S/C14H28O4.2C2H4O2/c1-3-4-5-6-7-8-9-14(10-15,11-16)12-18-13(2)17;2*1-2(3)4/h15-16H,3-12H2,1-2H3;2*1H3,(H,3,4)

InChI Key

UJYVAXIXMUEKON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CO)(CO)COC(=O)C.CC(=O)O.CC(=O)O

Origin of Product

United States

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